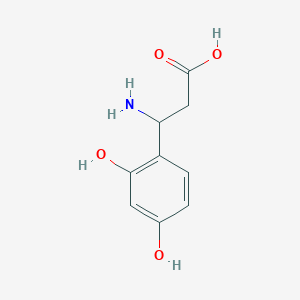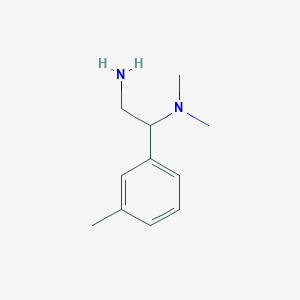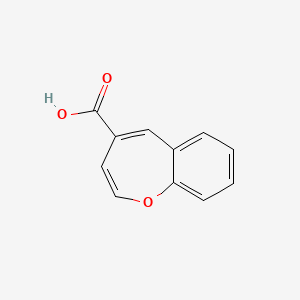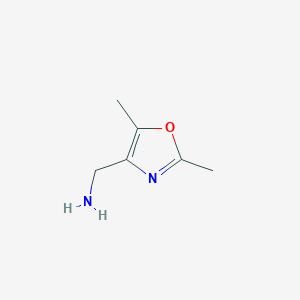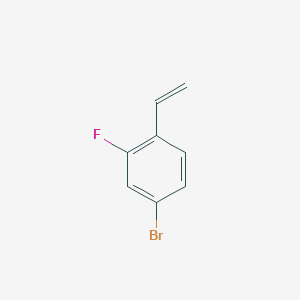
3-(Piperazin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Piperazin-2-yl)phenol” is a chemical compound with the molecular formula C10H14N2O . It is a member of the piperazine class of compounds, which are widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-(Piperazin-2-yl)phenol”, has been the subject of numerous studies. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “3-(Piperazin-2-yl)phenol” consists of a phenol group attached to a piperazine ring . The exact mass of the molecule is 178.110613074 g/mol .Chemical Reactions Analysis
Piperazine derivatives, including “3-(Piperazin-2-yl)phenol”, can undergo a variety of chemical reactions. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis
“3-(Piperazin-2-yl)phenol” has a molecular weight of 178.23 g/mol, a topological polar surface area of 44.3 Ų, and a complexity of 163 . It also has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
“3-(Piperazin-2-yl)phenol” is a compound with the molecular formula C10H14N2O and a molecular weight of 178.24 g/mol . It is also known by several synonyms, including “3-piperazin-1-yl phenol”, “1-3-hydroxyphenyl piperazine”, and “3-1-piperazinyl phenol” among others . The compound is sensitive to air and recommended to be stored under argon at ambient temperatures .
Role in Drug Design
Piperidine derivatives, which include “3-(Piperazin-2-yl)phenol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
The pharmaceutical applications of synthetic and natural piperidines, including “3-(Piperazin-2-yl)phenol”, have been extensively studied . Recent scientific advances have led to the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Synthesis of Piperazine Derivatives
“3-(Piperazin-2-yl)phenol” can be used in the synthesis of 2-substituted piperazines . This transformation can be performed in the presence of an organic photocatalyst, leading to the desired products in good to high yields .
Wirkmechanismus
Target of Action
The primary targets of 3-(Piperazin-2-yl)phenol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing various physiological and psychological processes.
Mode of Action
3-(Piperazin-2-yl)phenol acts as a triple reuptake inhibitor, simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, the compound prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action on the post-synaptic receptors, enhancing their signaling .
Biochemical Pathways
The increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can affect various biochemical pathways. For instance, enhanced serotonin signaling can influence mood regulation, sleep, and appetite. Increased norepinephrine levels can affect attention and response to stress, while elevated dopamine levels can impact reward, motivation, and movement .
Result of Action
The inhibition of SERT, NET, and DAT by 3-(Piperazin-2-yl)phenol leads to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can result in enhanced neurotransmission and potentially beneficial effects on mood, attention, motivation, and other processes influenced by these neurotransmitters .
Action Environment
The action, efficacy, and stability of 3-(Piperazin-2-yl)phenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can impact the compound’s stability and its interactions with its targets .
Safety and Hazards
Zukünftige Richtungen
The development of new analogs of bioactive heterocyclic compounds, such as “3-(Piperazin-2-yl)phenol”, is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on designing and synthesizing structurally modified piperazine derivatives and evaluating their drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .
Eigenschaften
IUPAC Name |
3-piperazin-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-13H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVTGUMDABITM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587673 |
Source


|
| Record name | 3-(Piperazin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-2-yl)phenol | |
CAS RN |
773795-54-3 |
Source


|
| Record name | 3-(Piperazin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)
